

Introduction to the 6-Azaindole Scaffold

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Compound of Interest

Compound Name: 2-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1313987

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Azaindoles are bicyclic heteroaromatic compounds where one of the carbon atoms in the benzene ring of indole is replaced by a nitrogen atom. This substitution creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and hydrogen-bonding characteristics.[1][2] The 6-azaindole core, in particular, has garnered substantial interest as it is a key structural component in various biologically active molecules.[3]

The introduction of a nitrogen atom into the indole framework significantly alters the molecule's properties. It can lead to improved aqueous solubility, enhanced metabolic stability, and provide an additional hydrogen bond acceptor, which can translate to higher binding affinity and potency for biological targets.[4][5] 2-Methyl-6-azaindole, the focus of this guide, incorporates a methyl group at the C2 position of the pyrrole ring, a common site for substitution in the development of targeted therapeutics.

Physicochemical Properties

The fundamental physical and chemical properties of 2-methyl-6-azaindole define its behavior in chemical and biological systems. These properties are critical for designing synthetic routes, formulating drug products, and understanding its pharmacokinetic profile.

Property	Value	Source
IUPAC Name	2-methyl-1H-pyrrolo[2,3-c]pyridine	[6]
Synonyms	2-Methyl-6-azaindole	N/A
CAS Number	65645-56-9	[6]
Molecular Formula	C ₈ H ₈ N ₂	[6]
Molecular Weight	132.16 g/mol	[6]
Boiling Point	275.4 °C	[6]
Density	1.187 g/cm ³	[6]
Flash Point	119.0 °C	[6]
XLogP3	1.87	[6]
Polar Surface Area	28.68 Å ²	[6]
Solubility	The parent 6-azaindole is sparingly soluble in water but soluble in methanol and chloroform.[7]	N/A

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methyl-6-azaindole. While a complete public dataset for this specific molecule is not readily available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. A characteristic singlet with an integration of 3H would appear in the upfield region (around δ 2.3-2.5 ppm) corresponding to the C2-methyl group. The N-H proton of the pyrrole ring will appear as a broad singlet, typically in the downfield region (δ 8.0-11.0 ppm), and its chemical shift can be solvent-dependent.

- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon will resonate at the highest field (lowest ppm value), typically around 10-15 ppm. The signals for the aromatic carbons of the fused rings will appear in the characteristic downfield region (δ 100-150 ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum will feature a characteristic N-H stretching vibration for the pyrrole amine, typically appearing as a sharp to moderately broad band in the 3200-3500 cm^{-1} region. C-H stretching vibrations for the aromatic and methyl groups will be observed around 2900-3100 cm^{-1} . The C=C and C=N stretching vibrations of the aromatic rings will produce a series of bands in the 1400-1650 cm^{-1} region.
- **Mass Spectrometry (MS):** Under electron ionization (EI), the mass spectrum of 2-methyl-6-azaindole will exhibit a prominent molecular ion (M^+) peak at $m/z = 132$, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of a proton or rearrangements characteristic of indole-like structures.

Synthesis and Reactivity

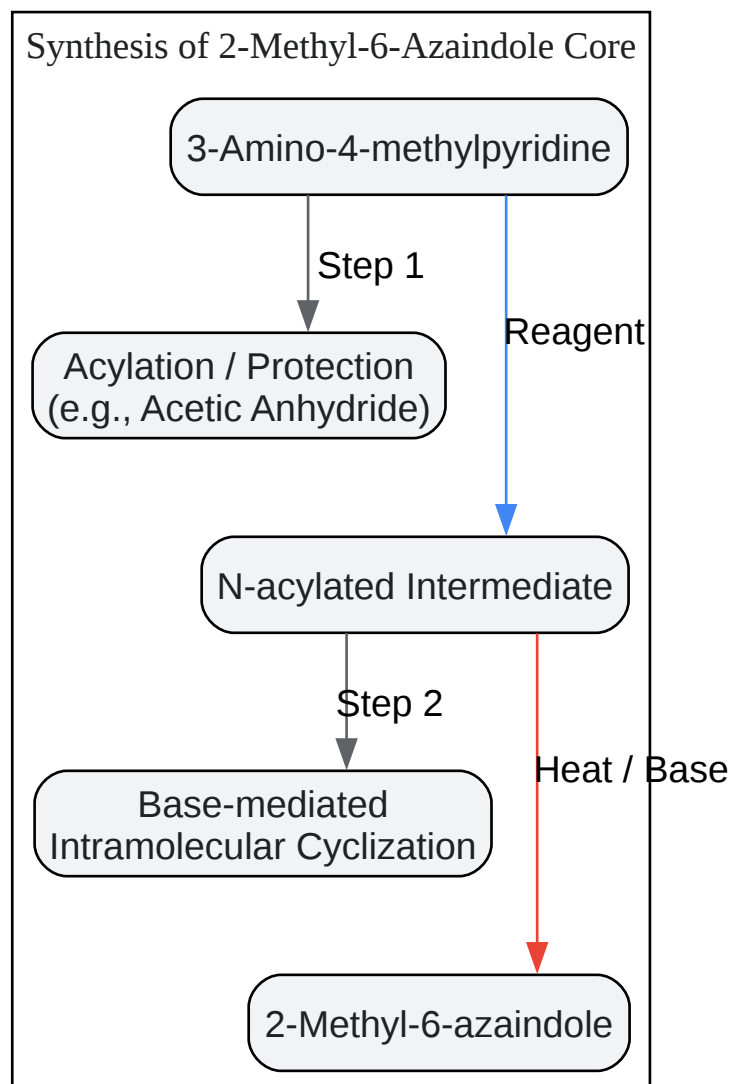
The synthesis of the 6-azaindole core typically starts from appropriately substituted pyridine precursors. The electron-deficient nature of the pyridine ring can make some classical indole syntheses challenging, necessitating the development of specialized methods.[4][8]

General Synthetic Strategies

Several effective strategies have been reported for the construction of 6-azaindole derivatives:

- **[4+1] Cyclization:** A scalable and metal-free synthesis involves the formal [4+1] cyclization of 3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (TFAA).[9][10] This method allows for the construction of the pyrrole ring onto the pyridine core.
- **Palladium-Catalyzed Annulation:** Cross-coupling reactions are powerful tools for azaindole synthesis. Methods such as the palladium-catalyzed reaction of amino-ortho-halogenated pyridines with alkynes or other coupling partners are frequently employed.[5]
- **Intramolecular Cyclization:** Novel routes, such as those starting from substituted aziridines, can yield functionalized 6-azaindoles through a sequence of pyrrole formation followed by an intramolecular cyclization to form the pyridine ring.[11]

Below is a generalized workflow for the synthesis of a 2-substituted 6-azaindole starting from a 3-amino-4-methylpyridine derivative.



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Caption: Generalized synthetic workflow for 2-methyl-6-azaindole.

Reactivity Profile

The reactivity of 2-methyl-6-azaindole is dictated by the interplay between its two constituent rings. The pyrrole ring is π -excessive and susceptible to electrophilic attack, while the pyridine ring is π -deficient and more prone to nucleophilic substitution, particularly after N-oxidation. Direct N-alkylation of the 6-azaindole scaffold can be challenging, often yielding a mixture of N1

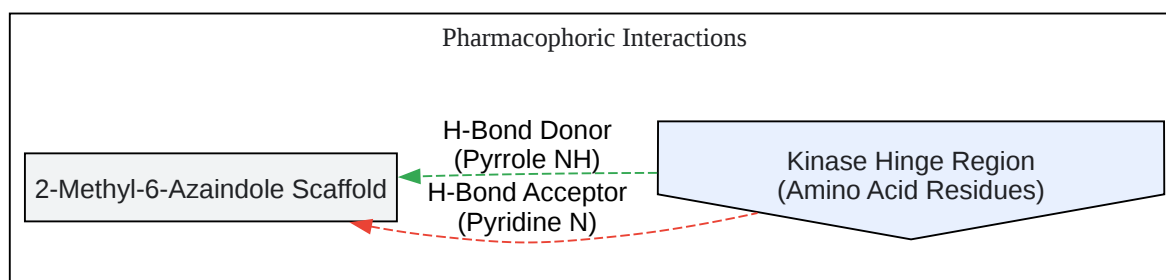
(pyrrole) and N6 (pyridine) regioisomers, which requires careful reaction control and purification.[12]

Applications in Drug Discovery

The 6-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug candidates across various therapeutic areas.[5][13] Its role as a bioisostere for indole and purine allows it to interact with a wide range of biological targets.[2]

Role as a Kinase Inhibitor

A primary application of azaindoles is in the design of protein kinase inhibitors.[13] The nitrogen atoms in the bicyclic system can act as both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen), mimicking the hydrogen bonding pattern of the adenine moiety of ATP, the natural substrate for kinases. This allows azaindole-based compounds to effectively compete with ATP for binding in the kinase active site, leading to inhibition of the enzyme.



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Caption: H-bond interactions of the 6-azaindole core with a kinase hinge region.

Notable Therapeutic Agents

The 6-azaindole core is present in several important therapeutic agents. A prominent example is Fostemsavir, an FDA-approved drug for the treatment of HIV. Fostemsavir is a prodrug that

is converted to Tamsavir, which contains a 6-azaindole moiety. Tamsavir acts as an attachment inhibitor, preventing the virus from binding to and entering host CD4+ T-cells.^[5] This highlights the scaffold's utility in creating molecules with novel mechanisms of action.

Representative Experimental Protocol: Synthesis

The following is a representative, generalized protocol for the synthesis of a 2-methyl-6-azaindole derivative based on established chemical principles for this scaffold. This protocol is for illustrative purposes and should be adapted and optimized based on specific substrates and laboratory safety protocols.

Objective: Synthesize **2-methyl-1H-pyrrolo[2,3-c]pyridine** via a modified Madelung-type reaction.

Materials:

- 3-Amino-4-picoline (1 equivalent)
- Acetic anhydride (1.2 equivalents)
- Potassium tert-butoxide (3 equivalents)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene, anhydrous
- Ethyl acetate, Hexanes (for chromatography)
- Standard laboratory glassware and safety equipment

Procedure:

- Acetylation: To a solution of 3-amino-4-picoline (1 eq.) in anhydrous toluene, add acetic anhydride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
- Work-up 1: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methylpyridin-3-yl)acetamide intermediate.

- Cyclization: Dissolve the crude intermediate in anhydrous DMF. Add potassium tert-butoxide (3 eq.) portion-wise at room temperature under an inert nitrogen atmosphere.
- Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up 2: After cooling to room temperature, carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer three times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-6-azaindole product.
- Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Conclusion

2-Methyl-6-azaindole represents a fundamentally important building block in contemporary drug discovery. Its unique combination of an electron-rich pyrrole and an electron-deficient pyridine ring provides medicinal chemists with a versatile tool to optimize drug candidates' potency, selectivity, and pharmacokinetic properties. The synthetic routes to this scaffold are well-established, and its application, particularly in the development of kinase inhibitors, continues to expand. This guide serves as a core technical resource, consolidating the essential properties and methodologies associated with 2-methyl-6-azaindole to support ongoing and future research endeavors.

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